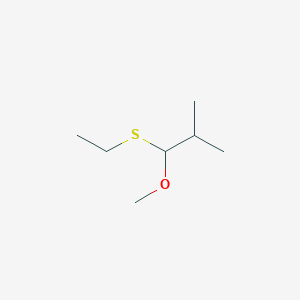![molecular formula C17H26O6 B14431729 Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate CAS No. 80484-31-7](/img/structure/B14431729.png)
Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bicyclo[2.2.1]heptane core. Such structures are often found in various biologically active molecules and have significant applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate typically involves a multi-step process. One common method is the Diels-Alder reaction, which is used to form the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions . The resulting bicyclic compound can then be further functionalized to introduce the acetyloxy and butanedioate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the synthesis of polymers and other industrially relevant materials.
Comparaison Avec Des Composés Similaires
Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate can be compared with other bicyclic compounds such as:
Norbornane: A simpler bicyclic compound with a similar core structure.
Camphor: A naturally occurring bicyclic compound with distinct functional groups.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
These compounds share some structural similarities but differ in their functional groups and specific applications .
Propriétés
| 80484-31-7 | |
Formule moléculaire |
C17H26O6 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
diethyl 2-(2-acetyloxy-2-bicyclo[2.2.1]heptanyl)butanedioate |
InChI |
InChI=1S/C17H26O6/c1-4-21-15(19)9-14(16(20)22-5-2)17(23-11(3)18)10-12-6-7-13(17)8-12/h12-14H,4-10H2,1-3H3 |
Clé InChI |
FOTVVAGHXDHFBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)C1(CC2CCC1C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)

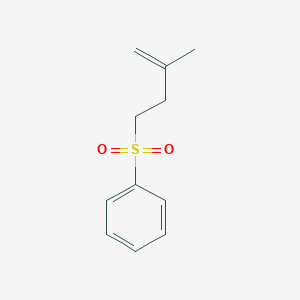
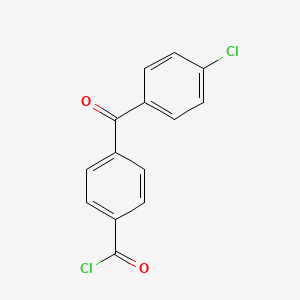
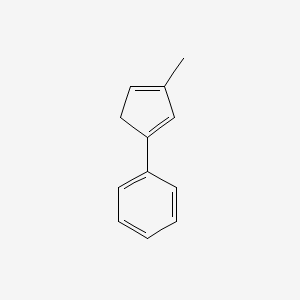
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

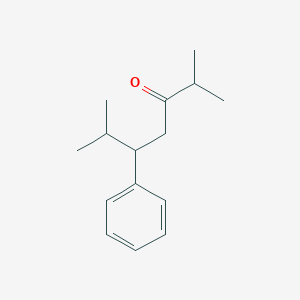

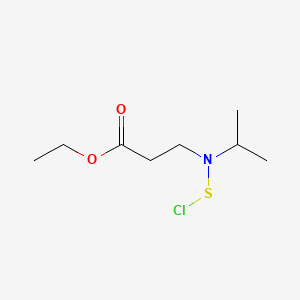
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
